(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
Overview
Description
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, or simply E-MDMA, is a synthetic compound that has become increasingly popular in the scientific research community. It is an analog of the well-known drug MDMA, and has been used as a research tool to study the effects of MDMA on the brain and body. E-MDMA is a unique compound with a wide range of potential applications in the scientific field.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking
The compound has been studied using FT-IR and FT-Raman spectroscopy, revealing its vibrational properties. Notably, a molecular docking study indicated that this compound could form a stable complex with the androgen receptor, suggesting potential inhibitory activity against this receptor (Al-Wabli et al., 2016).
Supramolecular Structures
Research on similar compounds highlights their ability to form specific supramolecular structures, such as hydrogen-bonded tetramers and pi-pi stacking interactions, which are crucial in the field of crystallography and material science (Low et al., 2002).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of derivatives of this compound. For instance, research on chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone provides insights into their crystal structures and molecular interactions (Jasinski et al., 2008). Additionally, investigations into the catalytic activity of certain catalysts on the synthesis of related compounds have been conducted (Balaji et al., 2020).
Pharmaceutical Applications
Some research has been directed towards the development of novel pharmaceutical compounds. For example, the synthesis of stiripentol analogues for potential use as anticonvulsants has been explored (Aboul-Enein et al., 2012).
Molecular Electronic Structures
Studies also include examining the polarized molecular-electronic structures of derivatives, which are significant in understanding the electronic properties of these compounds (Low et al., 2004).
Quantum Mechanical Investigations
Quantum mechanical investigations have been conducted to analyze the electronic structure and spectra of related compounds, providing theoretical support for spectral detection technology (Ragamathunnisa et al., 2015).
Corrosion Inhibition
Research into the use of piperine derivatives, including those with a similar structure, as green corrosion inhibitors on iron surfaces has been conducted, showcasing their potential application in materials science (Belghiti et al., 2018).
Mechanism of Action
Target of Action
Related compounds such as 1-benzo [1,3]dioxol-5-yl-indoles have been studied for their anticancer activity against various cancer cell lines . These compounds have been found to interact with microtubules and their component protein, tubulin , which are leading targets for anticancer agents .
Mode of Action
Similar compounds have been found to causemitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Related compounds have been found to affect theAkt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota signaling pathways .
Pharmacokinetics
Related compounds have been found to exhibit good selectivity between cancer cells and normal cells , suggesting potential bioavailability.
Result of Action
Related compounds have been found to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFNQCGNCFRKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035965 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144850-45-3 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.992 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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